molecular formula C18H20N2O5 B4034925 N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide

N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B4034925
M. Wt: 344.4 g/mol
InChI Key: RGNNHKTWIUVKMI-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13722174 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

  • Degradation of Environmental Contaminants : Studies on compounds like 4-nitrophenol, which share structural similarities with N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide, have highlighted the environmental persistence and toxicity of nitrophenolic compounds. Research by Kitagawa et al. (2004) on Rhodococcus opacus SAO101 demonstrated the degradation of p-nitrophenol (4-NP), an environmental contaminant used in manufacturing medicines and pesticides, elucidating the genetic basis for biodegradation pathways in bacteria (Kitagawa, Kimura, & Kamagata, 2004).

Analytical Detection

  • Quantitative Analysis Methods : Research on the detection and quantification of nitrophenols, which are structurally related to this compound, has been conducted to understand their presence and concentration in various environmental samples. Almási, Fischer, & Perjési (2006) developed an ion-pair HPLC method for simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, showcasing advanced analytical techniques for assessing the metabolism and environmental distribution of nitrophenolic compounds (Almási, Fischer, & Perjési, 2006).

Potential Applications in Cancer Research

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-17(25-13-8-6-5-7-9-13)18(21)19-15-11-10-14(24-4-2)12-16(15)20(22)23/h5-12,17H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNHKTWIUVKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.